1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol
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Overview
Description
1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of a 4-chlorophenyl group and an ethoxy group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired isoindole compound. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Temperature: Varies depending on the reaction type, typically ranging from room temperature to reflux conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Introduction of various substituents on the phenyl ring
Scientific Research Applications
1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-methoxy-1H-isoindol-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)-3-ethoxy-1H-pyrrole-1-ol: Similar structure with a pyrrole ring instead of an isoindole ring.
1-(4-Chlorophenyl)-3-ethoxy-1H-indole-1-ol: Similar structure with an indole ring instead of an isoindole ring.
Uniqueness
1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol is unique due to its specific combination of a 4-chlorophenyl group and an ethoxy group attached to the isoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61139-60-4 |
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Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-ethoxyisoindol-1-ol |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-15-13-5-3-4-6-14(13)16(19,18-15)11-7-9-12(17)10-8-11/h3-10,19H,2H2,1H3 |
InChI Key |
LABQZMCPYSVUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(C2=CC=CC=C21)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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